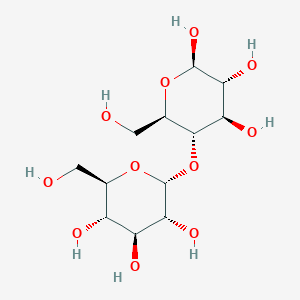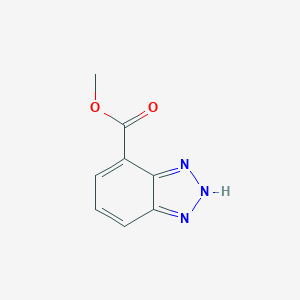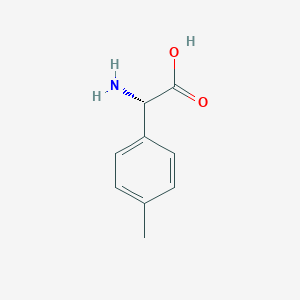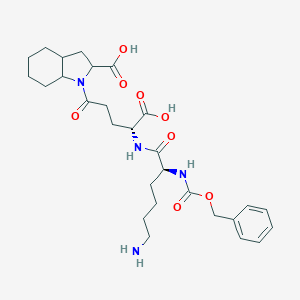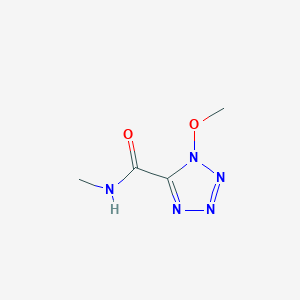
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its derivatives involves versatile strategies, including intramolecular amide bond formation, tandem reduction-reductive amination reactions, and diastereoselective synthesis techniques. Rompaey et al. (2003) describe a mild and general strategy for synthesizing 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, which are closely related to the compound , showcasing the synthetic versatility of this class of compounds (Rompaey et al., 2003). Bunce et al. (2004) developed an efficient, diastereoselective synthesis method for substituted and unsubstituted tetrahydro-1H-1-benzazepine-5-carboxylic esters, highlighting the intricate control over stereochemistry in the synthesis of benzazepine derivatives (Bunce et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine showcases a seven-membered lactam ring, which can be prepared through intramolecular strategies. The presence of the amino function at the 7-position introduces a site for further functionalization and plays a critical role in the molecule's reactivity and physical properties.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including reductive alkylation, reductive amination, and intramolecular cycloaddition reactions. Gerritz et al. (2000) discuss two general routes to 1,4-disubstituted tetrahydro-1H-3-benzazepines, emphasizing the cis-1,4-disubstitution as a common structural motif (Gerritz et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis of Derivatives : A study by Bobowski et al. (1979) detailed the synthetic procedures for preparing various 2,3,4,5-tetrahydro-1H-benzazepine derivatives. These compounds have potential biological activities, though the study primarily focused on their synthesis methods (Bobowski, Gottlieb, West, & Shavel, 1979).
Angiotensin Converting Enzyme Inhibitors : A paper by Stanton et al. (1985) explored 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives as angiotensin converting enzyme inhibitors. These compounds showed promise in inhibiting the angiotensin I pressor response in dogs, indicating potential applications in cardiovascular disease treatment (Stanton, Watthey, Desai, Finn, Babiarz, & Tomaselli, 1985).
Potential Muscarinic Receptor Antagonists : Bradshaw et al. (2008) synthesized tetrahydro-[1H]-2-benzazepin-4-ones as potential selective muscarinic (M3) receptor antagonists. These compounds were explored for their potential in treating conditions related to muscarinic receptors (Bradshaw, Evans, Fletcher, Lee, Mwashimba, Oehlrich, Thomas, Davies, Allen, Broadley, Hamrouni, & Escargueil, 2008).
NR2B-Selective NMDA Receptor Antagonists : Research by Tewes et al. (2010) identified 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols as a novel class of NR2B-selective NMDA receptor antagonists. These findings could have implications for neurological and psychiatric disorders (Tewes, Frehland, Schepmann, Schmidtke, Winckler, & Wünsch, 2010).
Solid-Phase Synthesis for GPCR-Targeted Compounds : A study by Boeglin, Bonnet, and Hibert (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives. These compounds targeted G-protein coupled receptors (GPCRs), indicating potential for drug discovery and development (Boeglin, Bonnet, & Hibert, 2007).
Novel Neuroleptic Agents : A paper by Hino et al. (1988) synthesized 3-phenyl-2-piperazinyl-5H-1-benzazepines and found some compounds in this class to exhibit neuroleptic-like activity, suggesting their potential use in treating neurological disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
CAS RN |
107393-73-7 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




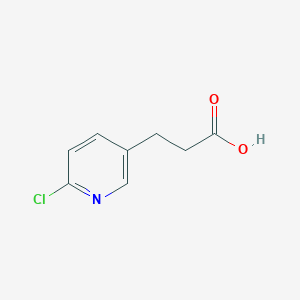
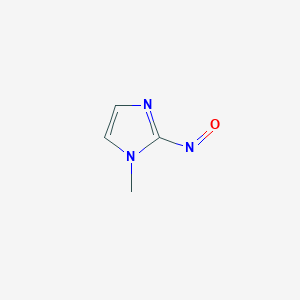
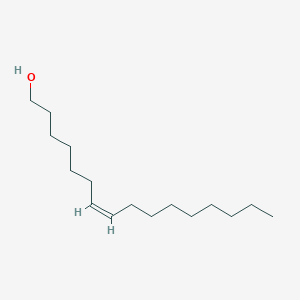
![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)
